Cas no 1372793-83-3 (O-(hex-3-en-1-yl)hydroxylamine)

O-(hex-3-en-1-yl)hydroxylamine structure
1372793-83-3 structure
商品名:O-(hex-3-en-1-yl)hydroxylamine
CAS番号:1372793-83-3
MF:C6H13NO
メガワット:115.173521757126
CID:6231623
PubChem ID:121274681

O-(hex-3-en-1-yl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-(hex-3-en-1-yl)hydroxylamine
    • 1372793-83-3
    • SCHEMBL17676650
    • EN300-1764044
    • インチ: 1S/C6H13NO/c1-2-3-4-5-6-8-7/h3-4H,2,5-7H2,1H3/b4-3+
    • InChIKey: ZRQSCQORCWQYAY-ONEGZZNKSA-N
    • ほほえんだ: O(CC/C=C/CC)N

計算された属性

  • せいみつぶんしりょう: 115.099714038g/mol
  • どういたいしつりょう: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 4
  • 複雑さ: 61.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 35.2Ų

O-(hex-3-en-1-yl)hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764044-2.5g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
2.5g
$1931.0 2023-09-20
Enamine
EN300-1764044-0.1g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
0.1g
$867.0 2023-09-20
Enamine
EN300-1764044-5g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
5g
$2858.0 2023-09-20
Enamine
EN300-1764044-10.0g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
10g
$4236.0 2023-06-03
Enamine
EN300-1764044-0.5g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
0.5g
$946.0 2023-09-20
Enamine
EN300-1764044-1.0g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
1g
$986.0 2023-06-03
Enamine
EN300-1764044-0.25g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
0.25g
$906.0 2023-09-20
Enamine
EN300-1764044-0.05g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
0.05g
$827.0 2023-09-20
Enamine
EN300-1764044-5.0g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
5g
$2858.0 2023-06-03
Enamine
EN300-1764044-1g
O-(hex-3-en-1-yl)hydroxylamine
1372793-83-3
1g
$986.0 2023-09-20

O-(hex-3-en-1-yl)hydroxylamine 関連文献

O-(hex-3-en-1-yl)hydroxylamineに関する追加情報

Recent Advances in the Application of O-(hex-3-en-1-yl)hydroxylamine (CAS: 1372793-83-3) in Chemical Biology and Pharmaceutical Research

O-(hex-3-en-1-yl)hydroxylamine (CAS: 1372793-83-3) has emerged as a versatile chemical tool in recent years, particularly in the fields of chemical biology and pharmaceutical research. This compound, characterized by its reactive hydroxylamine group and hex-3-en-1-yl moiety, has been increasingly utilized in the synthesis of bioactive molecules, protein modifications, and drug discovery efforts. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents and chemical probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of O-(hex-3-en-1-yl)hydroxylamine in the synthesis of selective kinase inhibitors. The researchers leveraged the compound's unique reactivity to develop a series of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), showing improved selectivity profiles compared to traditional acrylamide-based inhibitors. The study reported a 40% increase in target engagement specificity when using derivatives of 1372793-83-3 as warheads in PROTAC molecules.

In chemical biology applications, O-(hex-3-en-1-yl)hydroxylamine has shown remarkable potential for protein labeling and modification. A recent Nature Chemical Biology publication (2024) detailed its use in site-specific protein modification through oxime ligation, achieving near-quantitative yields under physiological conditions. The study particularly emphasized the compound's stability in biological systems and its compatibility with various functional groups, making it superior to traditional hydroxylamine derivatives for bioconjugation applications.

The pharmaceutical industry has taken notice of 1372793-83-3's potential, with several companies filing patents incorporating this compound in their drug discovery platforms. Notably, a 2023 patent application by a major pharmaceutical company described its use in developing next-generation antibody-drug conjugates (ADCs), where the compound's unique properties allowed for more stable linker chemistry and improved payload release kinetics.

Recent advances in synthetic methodology have also expanded the accessibility of O-(hex-3-en-1-yl)hydroxylamine. A 2024 ACS Catalysis paper reported a novel catalytic system for its efficient synthesis from readily available starting materials, achieving yields of over 85% with excellent purity. This development is particularly significant as it addresses previous challenges in large-scale production of this valuable building block.

Looking forward, researchers anticipate that O-(hex-3-en-1-yl)hydroxylamine will play an increasingly important role in targeted drug delivery systems and chemical probe development. Its combination of chemical stability and selective reactivity makes it particularly attractive for applications requiring precise molecular modifications. Several ongoing clinical trials are investigating compounds derived from this scaffold, with preliminary results expected in late 2024.

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